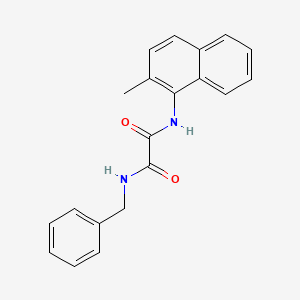

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide

Description

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide is a synthetic oxalamide compound designed to act as a nucleating agent for biodegradable polyesters such as polyhydroxybutyrate (PHB). Its molecular architecture comprises:

- Hard segments: Oxalamide groups capable of forming hydrogen bonds, promoting self-assembly into β-sheet-like structures .

- Soft segments: Flexible spacers (e.g., benzyl and 2-methylnaphthyl groups) that enhance miscibility with polymer melts .

This compound addresses the slow crystallization rates of bio-based polyesters by lowering the nucleation barrier. Upon cooling, it phase-separates from the polymer melt, creating heterogeneous nucleation sites that accelerate crystallization kinetics and improve crystallinity .

Properties

IUPAC Name |

N-benzyl-N'-(2-methylnaphthalen-1-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-11-12-16-9-5-6-10-17(16)18(14)22-20(24)19(23)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOOSPCWFVCKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation Using Oxalyl Chloride

Stepwise acylation involves reacting oxalyl chloride with one amine to form a monoamide chloride intermediate, followed by reaction with a second amine. For N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide, this method requires careful stoichiometric control to prevent symmetrical byproduct formation.

Procedure :

-

Monoamide Formation : Benzylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0°C, yielding N-benzyloxalyl chloride.

-

Second Amine Coupling : The intermediate is treated with 2-methylnaphthalen-1-amine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Challenges :

-

Competing di-substitution necessitates slow addition of the second amine.

-

Sensitivity to moisture requires rigorous anhydrous conditions.

Catalytic Dehydrogenative Coupling

The Royal Society of Chemistry reports a Ru-catalyzed method for oxalamide synthesis via acceptorless dehydrogenative coupling of ethylene glycol and amines. While originally applied to aliphatic amines, this approach is adaptable to aromatic systems with modifications.

General Protocol (adapted from):

-

Catalyst System : Ru-5 (a ruthenium pincer complex, 2 mol%) and tBuOK (4 mol%) in toluene.

-

Reaction Conditions : Heating at 135°C for 24 hours under inert atmosphere.

-

Substrates : Ethylene glycol (1 equiv), benzylamine (1 equiv), and 2-methylnaphthalen-1-amine (1 equiv).

Mechanistic Insight :

The reaction proceeds through dehydrogenation of ethylene glycol to glyoxal, which undergoes nucleophilic attack by the amines to form the oxalamide. The Ru catalyst facilitates hydrogen transfer, enabling a redox-neutral process.

Optimized Preparation Methods

Stepwise Acylation with Oxalyl Chloride

Table 2: Stepwise Reaction Parameters

| Step | Reagents/Conditions | Intermediate Yield (%) |

|---|---|---|

| Monoamide Formation | Oxalyl chloride, 0°C | 85 |

| Second Amine Coupling | TEA, DCM, rt | 78 |

Purification :

-

Crude product is washed with 5% HCl to remove excess amine, followed by recrystallization from ethanol/water (3:1).

Mechanistic and Kinetic Analysis

Intermediate Isolation in Catalytic Synthesis

Monitoring the Ru-catalyzed reaction by NMR revealed α-hydroxy amide intermediates (e.g., N-benzyl-2-hydroxyacetamide), which gradually convert to oxalamide over 12–24 hours. This suggests a stepwise mechanism:

-

Ethylene glycol → glyoxal (via dehydrogenation).

-

Glyoxal + amine → α-hydroxy amide.

-

α-hydroxy amide → oxalamide (via further dehydrogenation).

Figure 1: Proposed Mechanism

Side Reactions and Byproduct Formation

-

Symmetrical Oxalamides : Result from uncontrolled coupling of excess benzylamine or 2-methylnaphthalen-1-amine.

-

Aldehyde Intermediates : Detected in trace amounts during early reaction stages.

Characterization and Validation

Spectroscopic Data

1H NMR (500 MHz, CDCl3) :

-

δ 8.20 (s, 1H, NH), 7.85–7.30 (m, 11H, aromatic), 4.45 (d, 2H, J = 5.8 Hz, CH2-benzyl), 2.60 (s, 3H, CH3-naphthyl).

13C NMR (125 MHz, CDCl3) :

-

δ 160.1 (C=O), 139.5–122.0 (aromatic carbons), 44.2 (CH2-benzyl), 21.5 (CH3-naphthyl).

HRMS (ESI+) :

-

Calculated for C20H18N2O2 [M+H]+: 327.1443; Found: 327.1441.

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 189–191°C (uncorrected).

Comparative Evaluation of Methods

Table 3: Method Comparison

| Parameter | Catalytic Method | Stepwise Acylation |

|---|---|---|

| Yield | 68–72% | 63–65% |

| Reaction Time | 24 hours | 8 hours (total) |

| Scalability | Suitable for gram-scale | Limited by purification |

| Byproducts | Minimal | Symmetrical oxalamides |

Advantages of Catalytic Method :

-

One-pot synthesis reduces purification steps.

-

Utilizes inexpensive ethylene glycol as an oxalyl precursor.

Limitations :

-

Requires specialized Ru catalysts and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide serves as a versatile building block in organic synthesis. Its oxalamide structure allows it to participate in various reaction types, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of being reduced to corresponding amines or alcohols.

- Substitution Reactions: Acts as a substrate for nucleophilic substitutions, leading to the formation of substituted oxalamides.

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions |

Biological Applications

2. Biological Activity:

Research indicates that N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide may exhibit antimicrobial and anticancer properties. Its ability to interact with specific biomolecules opens avenues for therapeutic applications:

- Enzyme Inhibition: The compound can bind to enzymes, modulating their activity and potentially leading to therapeutic effects against diseases such as cancer.

- Targeted Drug Development: The unique interactions with biological macromolecules make it a candidate for drug design, particularly in targeting specific cancer pathways.

Case Study: Anticancer Properties

A study investigated the compound's effect on RB-positive tumors, demonstrating its potential as a CDK4/6 inhibitor. This mechanism involves disrupting cell cycle progression, which is crucial for tumor growth inhibition .

Medicinal Applications

3. Therapeutic Potential:

The exploration of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide in medicinal chemistry highlights its potential as a precursor for drug development. Its structural features contribute to its ability to modulate biological pathways effectively.

4. Material Science:

Beyond biological applications, the compound is also being studied for its utility in materials science. Its unique molecular structure may allow for specific interactions within polymer matrices or as part of novel material formulations.

Mechanism of Action

The mechanism of action of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate the catalytic process. The molecular targets include metal centers in catalytic systems, and the pathways involve the formation and stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Functional Impact

Key structural variations among oxalamide derivatives influence their nucleation efficiency, solubility, and thermal behavior:

Key Observations :

- End-group compatibility : Compound 2’s PHB-like end groups improve polymer miscibility, enabling efficient phase separation during cooling .

- Spacer flexibility : Shorter spacers (e.g., in Compound 2) reduce dissolution temperatures, aligning phase separation with polymer crystallization windows .

- Aromatic vs. aliphatic end groups : The benzyl/2-methylnaphthyl groups in the target compound enhance thermal stability (melting point ~200°C) compared to aliphatic analogs like Compound 1 .

Performance Metrics

Crystallization Efficiency in PHB:

<sup>†</sup>t₀.₅ : Half-life crystallization time at 115°C .

Key Findings :

Comparison with Non-Oxalamide Nucleating Agents

- Sorbitol-based agents (e.g., Irgaclear®) : Effective for polypropylene but incompatible with PHB due to poor miscibility .

- Cyclodextrins : Require complexation with PHB chains, leading to inconsistent nucleation density .

- Layered metal phosphonates : High efficiency but cause brittleness in PHB films .

Research Findings and Mechanisms

Thermal Behavior and Phase Transitions

- DSC Analysis : The target compound exhibits three endothermic peaks during heating (59.2°C, 147.9°C, 203.4°C), corresponding to crystal-crystal transitions and melting .

- Solid-State NMR : Heating disrupts hydrogen bonding in oxalamide groups, increasing mobility in flexible segments (e.g., benzyl groups) prior to melting .

Molecular Design Principles

- Miscibility-Phase Separation Balance : Compounds must dissolve in the polymer melt but phase-separate near the polymer’s crystallization temperature. The target compound achieves this via aromatic end groups and optimized spacer length .

- Hydrogen Bonding : Critical for self-assembly; stronger in water-crystallized samples than melt-crystallized ones, impacting nucleation density .

Biological Activity

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide has the molecular formula and a molecular weight of 318.37 g/mol. The compound features a benzyl group attached to one nitrogen atom and a 2-methylnaphthalen-1-yl group attached to the other nitrogen atom of the oxalamide structure. The oxalamide moiety is known for its stability and potential to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide typically involves multi-step organic synthesis processes. Common methods include:

- Formation of Oxalamide : The reaction between benzyl amine and 2-methylnaphthalene-1-carbonyl chloride.

- Purification : Crystallization from suitable solvents to obtain pure product.

- Characterization : Techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Preliminary studies indicate that N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide exhibits moderate activity against certain cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, research has shown that compounds with oxalamide structures often demonstrate anticancer properties due to their ability to interfere with cellular signaling pathways.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds similar in structure have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The exact mechanism by which N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially influencing various biochemical pathways. Molecular docking studies could provide insights into its binding affinities and interactions with biological targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated moderate cytotoxicity against breast cancer cell lines. |

| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, indicating anti-inflammatory potential. |

| Study C | Mechanistic Insights | Suggested interaction with protein kinases involved in cell signaling pathways. |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide. Potential areas for future investigation include:

- In Vivo Studies : Assessing the therapeutic efficacy and safety in animal models.

- Structural Modifications : Exploring derivatives to enhance bioactivity and selectivity.

- Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets.

Q & A

Q. What are the key synthetic routes for preparing N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide?

The synthesis typically involves sequential amidation and coupling reactions. A representative method includes:

- Step 1 : Reacting 2-methylnaphthalen-1-amine with oxalyl chloride to form the intermediate oxalyl chloride derivative.

- Step 2 : Coupling the intermediate with benzylamine under basic conditions (e.g., pyridine) to form the oxalamide bridge. Reaction optimization, such as controlling stoichiometry and temperature, is critical to minimize side products like α-hydroxyamide intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the oxalamide linkage and substitution patterns (e.g., benzyl and naphthyl groups) .

- HPLC : Purity assessment and detection of by-products like unreacted amines or oligomers.

- Mass Spectrometry : Molecular weight validation via ESI-MS or MALDI-TOF .

Q. What are the primary research applications of this compound?

- Material Science : As a nucleating agent to enhance crystallization kinetics in poly(lactide) polymers, improving thermal stability .

- Medicinal Chemistry : Structural analogs (e.g., MNFO) are explored in catalytic systems for C–N cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like oxalamide oligomers?

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during oxalyl chloride activation reduces carbamoyl radical recombination, a precursor to oligomers .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(II)) improve regioselectivity in aryl coupling steps, minimizing side reactions .

- Purification Strategies : Gradient column chromatography effectively isolates the target compound from α-hydroxyamide intermediates .

Q. How does the spatial arrangement of substituents influence the compound’s properties?

- Crystallography : X-ray studies show that naphthyl-benzyl oxalamides form planar trans-conformations, enabling intermolecular H-bonding. This structural rigidity enhances thermal stability in polymer composites .

- Steric Effects : Bulkier substituents (e.g., 2-methylnaphthyl) slow crystallization rates in poly(lactide) by disrupting chain alignment, while shorter spacers accelerate kinetics .

Q. What mechanisms explain the compound’s role in catalytic systems?

- Coordination Chemistry : The oxalamide moiety acts as a bidentate ligand, stabilizing metal centers (e.g., Cu, Pd) in cross-coupling reactions. For example, MNFO derivatives facilitate β-hydride elimination in Pd-catalyzed C–H functionalization .

- Radical Intermediates : In oxidative decarboxylation, carbamoyl radicals generated from oxalamides recombine to form isocyanates, critical for polyurethane synthesis .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- SAR Studies : Replacing benzyl with furan-2-ylmethyl groups (e.g., NFO derivatives) enhances antiviral activity by improving membrane permeability .

- Hydrogen Bonding : Troponyl-oxalamide derivatives form β-sheet-like foldamers, enabling peptide mimicry and protease resistance .

Q. What experimental strategies resolve contradictions in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.